An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-chloro-4-nitrobenzoic acid
An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-chloro-4-nitrobenzoic acid
Introduction
5-Amino-2-chloro-4-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its multifunctional structure, featuring an amino group, a chloro substituent, a nitro group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The interplay of these functional groups dictates its reactivity, physicochemical properties, and potential applications. This guide provides a comprehensive overview of its predicted chemical properties, drawing on established principles of organic chemistry and data from analogous compounds.
Molecular Structure and Physicochemical Properties
The arrangement of the substituents on the benzoic acid core is crucial in determining the molecule's electronic and steric properties. The electron-donating amino group and the electron-withdrawing nitro and chloro groups create a complex electronic environment that influences its reactivity and spectroscopic signature.
Predicted Physicochemical Properties:
| Property | Predicted Value/Observation | Rationale/Comparative Compounds |
| Molecular Formula | C₇H₅ClN₂O₄ | - |
| Molecular Weight | 216.58 g/mol | - |
| Appearance | Likely a yellow to orange crystalline solid. | Based on related compounds like 2-Chloro-4-nitrobenzoic acid (light yellow powder)[1] and 5-Amino-2-nitrobenzoic acid (yellow or brown powder)[2]. |
| Melting Point | Expected to be in the range of 150-250 °C. | 2-Chloro-4-nitrobenzoic acid has a melting point of 139-143°C[1], while 5-Amino-2-nitrobenzoic acid melts at a higher temperature. The presence of both amino and nitro groups could lead to strong intermolecular interactions. |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and DMSO. | Aromatic carboxylic acids often have limited water solubility. The polar functional groups would enhance solubility in polar organic solvents. |
Structural Visualization:
Caption: Chemical structure of 5-Amino-2-chloro-4-nitrobenzoic acid.
Spectroscopic Profile (Predicted)
The spectroscopic data for 5-Amino-2-chloro-4-nitrobenzoic acid can be predicted based on the characteristic signals of its functional groups.
-
¹H NMR Spectroscopy: The aromatic region would likely show two doublets for the two aromatic protons. The chemical shifts would be influenced by the electronic effects of the substituents. The protons of the amino group and the carboxylic acid would appear as broad singlets.
-
¹³C NMR Spectroscopy: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
O-H stretch from the carboxylic acid (broad, ~3000 cm⁻¹).
-
N-H stretches from the amino group (~3300-3500 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).
-
C-Cl stretch (~700-800 cm⁻¹).
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 216.58. Fragmentation patterns would likely involve the loss of COOH, NO₂, and Cl.
Reactivity and Synthetic Pathways
The reactivity of 5-Amino-2-chloro-4-nitrobenzoic acid is governed by its functional groups. The amino group can undergo diazotization, acylation, and alkylation. The nitro group can be reduced to an amino group, offering a route to diamino derivatives. The carboxylic acid can be converted to esters, amides, and acid chlorides.
Proposed Synthesis:
A plausible synthetic route to 5-Amino-2-chloro-4-nitrobenzoic acid could involve the nitration of an appropriate precursor followed by the introduction of the amino group. For instance, starting from 2,5-dichlorobenzoic acid, a selective nitration followed by nucleophilic aromatic substitution of one of the chloro groups with ammonia or an azide followed by reduction could yield the target molecule.
A more direct approach could be the reduction of a dinitro precursor. For example, the selective reduction of one nitro group in 2-chloro-4,5-dinitrobenzoic acid.
Caption: A proposed synthetic pathway to 5-Amino-2-chloro-4-nitrobenzoic acid.
Potential Applications in Research and Development
Given its structural features, 5-Amino-2-chloro-4-nitrobenzoic acid is a promising candidate for several applications:
-
Pharmaceutical Synthesis: As a versatile intermediate, it can be used to synthesize a variety of heterocyclic compounds with potential biological activities. The amino and carboxylic acid groups provide handles for further chemical modifications. Related aminonitrobenzoic acids are used in the development of anti-inflammatory and analgesic drugs.[3]
-
Dye and Pigment Industry: The presence of the amino and nitro groups makes it a suitable precursor for the synthesis of azo dyes.[3]
-
Materials Science: It could be used as a monomer for the synthesis of specialty polymers with tailored properties.
Safety and Handling
While a specific safety data sheet for 5-Amino-2-chloro-4-nitrobenzoic acid is not available, general precautions for handling aromatic nitro and chloro compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Experimental Protocols (Adapted)
The following are adapted protocols for the characterization of 5-Amino-2-chloro-4-nitrobenzoic acid based on methods used for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.
-
Detection: Monitor the elution profile at a wavelength corresponding to the absorbance maximum of the compound (likely in the UV region).
Workflow for Characterization:
Caption: General workflow for the synthesis, purification, and characterization of a novel chemical entity.
Conclusion
5-Amino-2-chloro-4-nitrobenzoic acid represents a molecule with significant synthetic potential. While direct experimental data is currently lacking, this guide provides a robust, inferred profile of its chemical properties based on a comparative analysis of its structural analogs. The predictions and protocols outlined herein offer a solid foundation for researchers and drug development professionals to initiate experimental work on this promising compound.
References
[4] The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [5] BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. [3] Chem-Impex. (n.d.). 5-Amino-2-nitrobenzoic acid. Sigma-Aldrich. (n.d.). 5-Amino-2-nitrobenzoic acid 97. [2] PubChem. (n.d.). 5-Amino-2-nitrobenzoic acid. [6] ChemicalBook. (n.d.). 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR spectrum. [7] ChemicalBook. (n.d.). 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR spectrum. [8] ChemicalBook. (n.d.). 2-Amino-4-nitrobenzoic acid synthesis. [9] MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [10] Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 5 Amino 2 Chloro Benzoic Acid. [1] Alfa Chemistry. (n.d.). CAS 99-60-5 2-Chloro-4-nitrobenzoic acid. [11] Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. [12] PubChem. (n.d.). 2-Chloro-4-cyano-5-nitrobenzoic acid. [13] Pharmaffiliates. (n.d.). 2-Chloro-4-nitrobenzoic Acid. [14] PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [15] Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrobenzoic acid 98. [16] Chem-Impex. (n.d.). 2-Chloro-5-nitrobenzoic acid. [17] Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-4-nitrobenzoic acid(99-60-5) 13C NMR [m.chemicalbook.com]
- 8. 2-Amino-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. 5 Amino 2 Chloro Benzoic Acid at Best Price in Ankleshwar, 5 Amino 2 Chloro Benzoic Acid Manufacturer [shreechemopharma.com]
- 11. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 12. 2-Chloro-4-cyano-5-nitrobenzoic acid | C8H3ClN2O4 | CID 119016703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-クロロ-4-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
